molecular formula C10H12BF3O3 B1284293 (3-Butoxy-2,4,6-trifluorophenyl)boronic acid CAS No. 871126-23-7

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid

Cat. No. B1284293
CAS RN: 871126-23-7
M. Wt: 248.01 g/mol
InChI Key: ZSXDVYMTOUGRDJ-UHFFFAOYSA-N
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Description

“(3-Butoxy-2,4,6-trifluorophenyl)boronic acid” is a chemical compound with the empirical formula C10H12BF3O3 and a molecular weight of 248.01 .


Synthesis Analysis

The synthesis of boronic acids, such as “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .


Molecular Structure Analysis

The molecular structure of “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with three fluorine atoms and a butoxy group .


Chemical Reactions Analysis

Boronic acids, such as “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(3-Butoxy-2,4,6-trifluorophenyl)boronic acid” has a molecular weight of 248.01 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Medicinal Chemistry

Boronic acids, including (3-Butoxy-2,4,6-trifluorophenyl)boronic acid , are utilized in medicinal chemistry for various purposes. They serve as covalent reversible enzyme inhibitors, aid in the recognition and detection of glycans on proteins or cancer cell surfaces, and are involved in the delivery of siRNAs. They also contribute to the development of pH-responsive devices and recognition of RNA or bacterial surfaces .

Polymer Materials

In the field of polymer materials, boronic acids are incorporated into copolymers known for their saccharide responsive properties. These materials are applied in polymeric glucose sensors, cell capture, and enzymatic inhibition. Boronic ester-based dynamic covalent bonds impart self-healing properties to hydrogels, organic gels, elastomers, and plastics .

Sensor Technology

Boronic acid-based compounds are developed as sensors due to their ability to bind with diols to form cyclic esters, resulting in significant fluorescence changes. These sensors are capable of recognizing carbohydrates and other substances with high specificity .

Mechanism of Action

Target of Action

The primary target of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable , and its storage temperature is between 2-8°C .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored at a temperature between 2-8°C for optimal stability .

Safety and Hazards

“(3-Butoxy-2,4,6-trifluorophenyl)boronic acid” may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The Suzuki–Miyaura coupling reaction, which involves the use of boronic acids like “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that boronic acids will continue to play a crucial role in the development of new chemical reactions and the synthesis of complex organic molecules .

properties

IUPAC Name

(3-butoxy-2,4,6-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXDVYMTOUGRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584715
Record name (3-Butoxy-2,4,6-trifluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid

CAS RN

871126-23-7
Record name (3-Butoxy-2,4,6-trifluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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